molecular formula C20H19F3N4O B2670194 1-benzhydryl-3-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea CAS No. 1448056-88-9

1-benzhydryl-3-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea

Cat. No. B2670194
CAS RN: 1448056-88-9
M. Wt: 388.394
InChI Key: AWKGFHIMEZDMCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-benzhydryl-3-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea, commonly known as GSK-3 inhibitor, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. This compound has been extensively studied for its biochemical and physiological effects, as well as its mechanism of action. In

Scientific Research Applications

Inhibitory Activity on Acyl-CoA: Cholesterol O-Acyltransferase

A series of N-alkyl-N-(heteroaryl-substituted benzyl)-N'-arylurea derivatives, including structures similar to 1-benzhydryl-3-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea, have been prepared and evaluated for their ability to inhibit acyl-CoA: cholesterol O-acyltransferase (ACAT) both in vitro and in vivo. These compounds have shown promising results in lowering plasma cholesterol levels in cholesterol-fed rats, with compound 3aq (FR186054) identified for its potent in vitro ACAT inhibitory activity and excellent hypocholesterolemic effects, irrespective of the administration mode. This research suggests potential applications of similar compounds in treating hypercholesterolemia (Tanaka et al., 1998).

Multicomponent Synthesis Using Urea as a Catalyst

A novel, eco-friendly multicomponent synthesis approach utilizes urea as an organo-catalyst to produce a diverse range of functionalized 2-amino-3-cyano-4H-pyrans and pyran-annulated heterocycles. This methodology highlights an environmentally benign route for creating pharmacologically interesting compounds, demonstrating the versatility of urea (and by extension, urea derivatives) in facilitating complex chemical transformations at room temperature. This innovative approach underscores the potential of urea derivatives in pharmaceutical synthesis (Brahmachari & Banerjee, 2014).

Hydrogel Formation and Rheology Tuning

1-(3-Methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea, a compound structurally related to this compound, has been shown to form hydrogels across a range of acidic conditions. The gelation properties, including morphology and rheology, can be finely tuned by varying the anionic components, presenting an innovative method for designing materials with specific physical characteristics. This property might be exploited in developing new materials for biomedical applications, such as drug delivery systems (Lloyd & Steed, 2011).

Synthesis of Heterocyclic Compounds

Research into the synthesis of fluorinated heterocycles using selected 1,3-diketones, including those with a trifluoromethyl group, has led to the production of a variety of heterocyclic compounds like pyrazoles, isoxazoles, and pyrimidines. These compounds, synthesized through condensation reactions with different reagents (e.g., aromatic hydrazines, hydroxylamine, urea), highlight the chemical versatility and potential pharmacological applications of this compound derivatives in creating novel therapeutic agents (Sloop et al., 2002).

properties

IUPAC Name

1-benzhydryl-3-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19F3N4O/c21-20(22,23)17-11-13-27(26-17)14-12-24-19(28)25-18(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-11,13,18H,12,14H2,(H2,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWKGFHIMEZDMCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)NCCN3C=CC(=N3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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